molecular formula C14H13ClN2O4S B2718012 N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide CAS No. 1259087-94-9

N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide

Cat. No.: B2718012
CAS No.: 1259087-94-9
M. Wt: 340.78
InChI Key: IGCJIEDRCKWINA-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chloropyridine ring, a sulfonyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 4-ethoxybenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The chloropyridine ring can also participate in binding interactions with proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)sulfonyl]acetamide
  • N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide
  • 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

Uniqueness

N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide is unique due to the presence of the ethoxybenzamide moiety, which can enhance its binding affinity and specificity towards certain molecular targets

Properties

IUPAC Name

N-(6-chloropyridin-3-yl)sulfonyl-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-2-21-11-5-3-10(4-6-11)14(18)17-22(19,20)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCJIEDRCKWINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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